N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide
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Overview
Description
N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide is a chemical compound with a molecular formula of C13H15FN2O This compound is known for its unique structure, which includes a cyano group, a fluorobenzamide moiety, and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 2-amino-2,3-dimethylbutanenitrile. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the fluorobenzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyano-3-methylbutan-2-yl)benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide: Contains additional chlorine atoms, which can influence its chemical properties and applications.
Uniqueness
N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. The fluorine atom also contributes to its potential biological activity by affecting its interaction with molecular targets.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-9(2)13(3,8-15)16-12(17)10-6-4-5-7-11(10)14/h4-7,9H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOFIXOWLXSUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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